

Technical Guide: Mass Spectrometry Fragmentation Patterns of 1-(3- Bromophenyl)cyclohexan-1-amine

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Compound of Interest

Compound Name: 1-(3-Bromophenyl)cyclohexan-1-
amine hydrochloride

CAS No.: 676138-34-4

Cat. No.: B1376486

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Executive Summary

1-(3-Bromophenyl)cyclohexan-1-amine is a halogenated arylcyclohexylamine, structurally analogous to the dissociative anesthetic Phencyclidine (PCP) and the primary amine metabolite 1-phenylcyclohexan-1-amine (PCA). In forensic and pharmaceutical analysis, accurate identification of this compound relies heavily on distinguishing its unique isotopic signature and fragmentation pathways from its non-halogenated parent (PCA) and tertiary amine analogs (PCP/Ketamine).

This guide provides a comparative analysis of its mass spectral behavior, focusing on the diagnostic utility of the bromine isotope pattern (

) and the specific

-cleavage mechanisms inherent to geminal disubstituted cyclohexanes.

Part 1: Structural Identity & Isotopic Signatures

The defining characteristic of this molecule in mass spectrometry is the presence of the bromine atom on the meta-position of the phenyl ring. Unlike PCA, which exhibits a singular molecular ion envelope, the 3-bromo analog displays a distinct doublet.

Feature	1-(3-Bromophenyl)cyclohexan-1-amine	1-Phenylcyclohexan-1-amine (PCA)
Formula		
Monoisotopic Mass	253.05 Da ()	175.14 Da
Molecular Ion ()	Doublet (1:1) at m/z 253 and 255	Singlet at m/z 175
Halogen Signature	Distinct M and M+2 peaks of equal intensity	None

Diagnostic Utility

The M+ / M+2 doublet is the primary filter for identification. In an Electron Ionization (EI) source (70 eV), the molecular ion is relatively stable due to the aromatic stabilization, making this doublet clearly visible. This serves as an immediate "flag" for a brominated species, distinguishing it from common adulterants or metabolites lacking halogens.

Part 2: Fragmentation Pathways (Mechanistic Analysis)

The fragmentation of 1-(3-Bromophenyl)cyclohexan-1-amine under EI conditions follows three competing pathways driven by the stability of the resulting carbocations and the directing power of the amine nitrogen.

Pathway A: Cyclohexane Ring Unraveling (The "PCA-like" Shift)

Similar to PCA, the high internal energy of the molecular ion triggers the opening of the cyclohexane ring.

- Mechanism: Homolytic cleavage of the C-C bond in the cyclohexane ring occurs, followed by hydrogen transfer and the loss of a propyl radical (

, 43 Da).

- Resulting Ion: This yields a resonance-stabilized iminium ion.
- Mass Shift:
 - PCA:
(m/z 132 is the base peak).
 - 3-Br-Analog:
.
 - Observation: The presence of the m/z 210/212 doublet is the spectral equivalent of the m/z 132 peak in PCA, confirming the cyclohexyl-amine core structure.

Pathway B: Formation of the Bromotropylium Ion

The aromatic ring, activated by the bromine, can undergo expansion to a seven-membered tropylium ring upon cleavage of the bond connecting it to the cyclohexane quaternary carbon.

- Mechanism: The bond between the quaternary carbon (C1) and the phenyl ring breaks. The charge is retained on the aromatic moiety.
- Rearrangement: The benzyl-like cation rearranges to the highly stable tropylium cation structure.
- Resulting Ion: Bromotropylium ().
- Mass Signature: A doublet at m/z 169 and 171. This is a critical diagnostic fragment that confirms the halogen is on the aromatic ring, not the alkyl ring.

Pathway C: Loss of Ammonia (Minor)

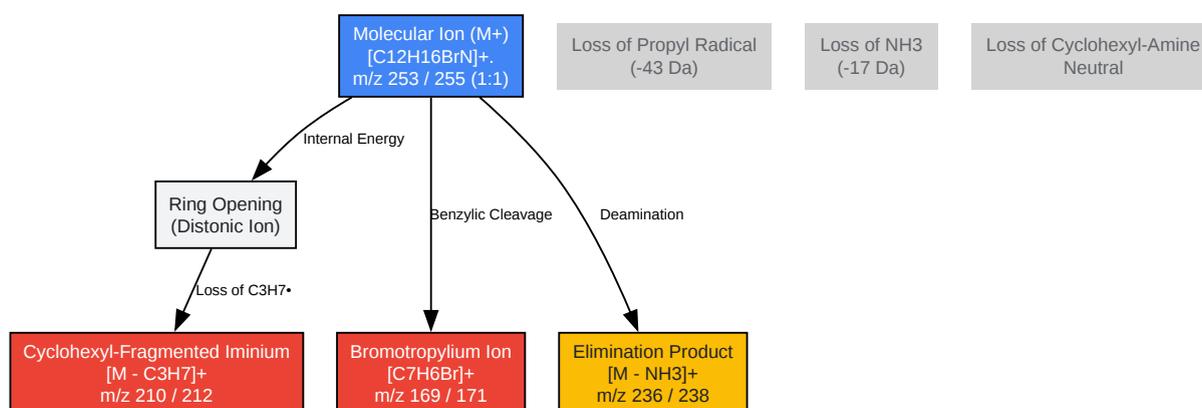
Primary amines can lose a neutral ammonia molecule (

, 17 Da), usually followed by the formation of a cyclohexenyl cation.

- Mass Signature: m/z 236/238.
- Intensity: typically low in EI compared to Pathways A and B but more prominent in Soft Ionization (CI/ESI).

Part 3: Visualization of Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways, highlighting the mass shifts caused by the bromine atom.



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Caption: Figure 1. Competitive EI fragmentation pathways for 1-(3-Bromophenyl)cyclohexan-1-amine showing characteristic mass shifts.

Part 4: Comparative Performance Guide

This section compares the "detectability" and spectral distinctiveness of the 3-bromo analog against standard alternatives.

Table 1: Spectral Fingerprint Comparison

Parameter	1-(3-Br)cyclohexan-1-amine	PCA (Parent)	PCP (Tertiary Amine)
Molecular Ion Stability	Moderate (Doublet)	Moderate (Singlet)	Low (often absent in EI)
Base Peak (EI)	m/z 210/212 (Ring fragment)	m/z 132 (Ring fragment)	m/z 200 (M - C ₃ H ₇) or m/z 243
Tropylium Indicator	m/z 169/171 (Bromotropylium)	m/z 91 (Tropylium)	m/z 91
Nitrogen Rule	Even Mass ()	Odd Mass ()	Odd Mass ()
Differentiation Difficulty	Low (Br Isotope is unique)	High (Easily confused with other amines)	Low (Piperidine ring fragments distinct)

Performance Insight

- Specificity:** The 3-bromo analog offers higher specificity in complex matrices (urine/blood) than PCA. The m/z 91 peak of PCA is ubiquitous in many aromatic compounds, leading to false positives. The m/z 169/171 doublet of the 3-bromo analog is rare and highly diagnostic.
- Sensitivity:** Due to the splitting of ion intensity between isotopes (and), the absolute signal height for the molecular ion is effectively halved compared to a non-halogenated analog of equal concentration. Limits of Detection (LOD) may be slightly higher (worse) than PCA.

Part 5: Experimental Protocols

Protocol A: GC-MS Identification (EI Mode)

Objective: Confirm identity via isotopic pattern and fragmentation fingerprint.

- Sample Prep:** Extract sample (1 mL urine/blood) using Liquid-Liquid Extraction (LLE) with basic buffer (pH 10) into n-butyl chloride. Evaporate and reconstitute in Ethyl Acetate.

- Instrument: Gas Chromatograph coupled to Single Quadrupole MS.
- Column: DB-5MS or equivalent (30m x 0.25mm x 0.25 μ m).
- Inlet: Splitless mode, 250°C.
- Oven Program:
 - Initial: 100°C (hold 1 min).
 - Ramp: 20°C/min to 280°C.
 - Hold: 5 mins.
- MS Source: Electron Ionization (70 eV), 230°C.
- Scan Range:m/z 40–350.
- Validation Criteria:
 - Identify Molecular Ion doublet at m/z 253/255.
 - Verify ratio of m/z 253:255 is within 10% of theoretical 1:1.
 - Confirm presence of fragment doublet m/z 210/212.

Protocol B: LC-MS/MS Screening (ESI Mode)

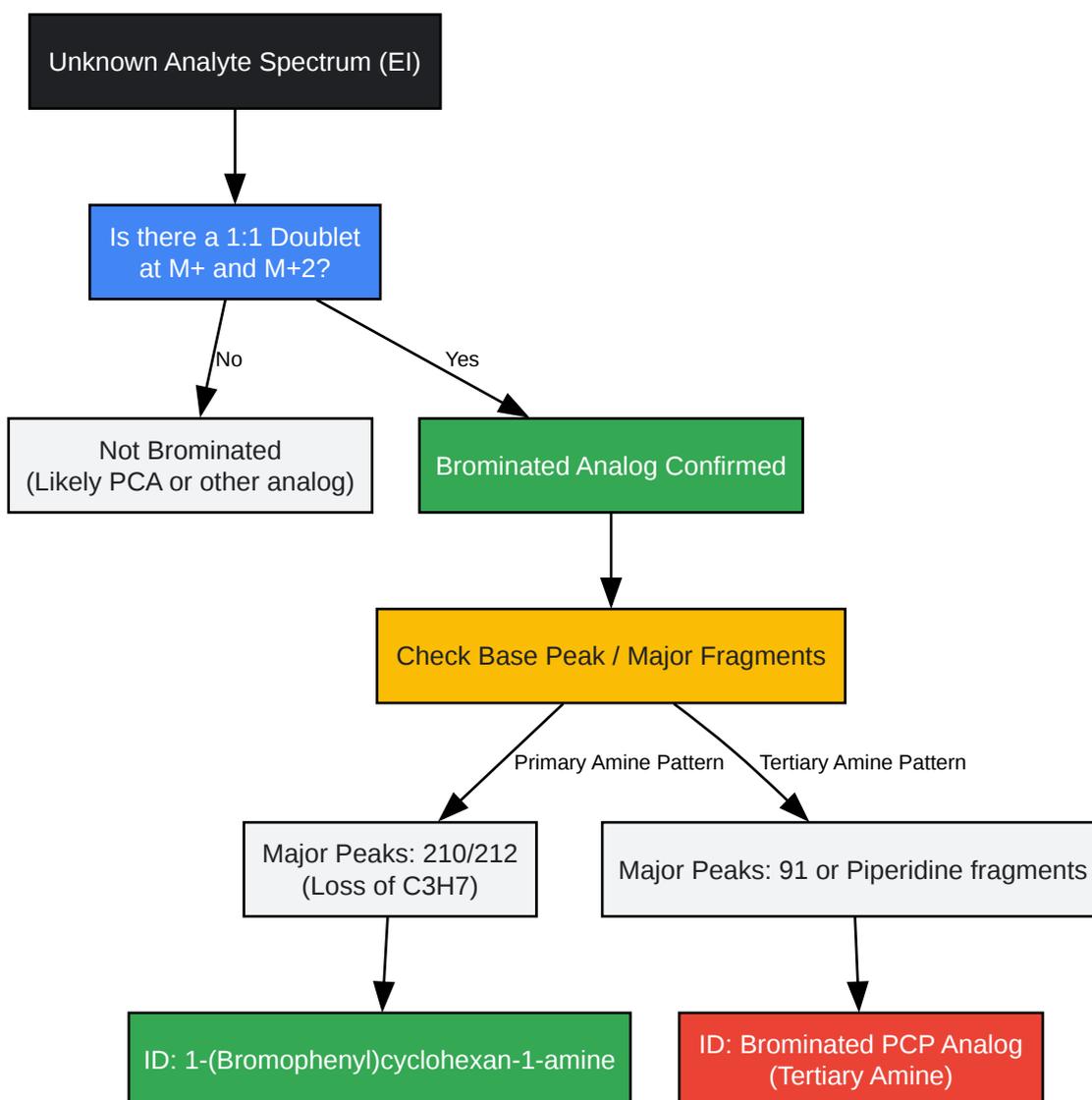
Objective: High-sensitivity detection in biological matrices.

- Ionization: Electrospray Ionization (ESI) Positive Mode.^[1]
- Precursor Selection: Select m/z 254.0 (isotope [M+H]⁺) and m/z 256.0 (isotope [M+H]⁺).
- Collision Energy (CE): Ramp 15–35 eV.

- Transitions (MRM):
 - Quantifier: 254.0
171.0 (Loss of Cyclohexane ring + NH₃, forming Bromotropylium-like ion).
 - Qualifier: 254.0
237.0 (Loss of NH₃).
- Note: In ESI, the loss of ammonia ([M+H-NH₃]⁺) is often the dominant transition for primary amines, unlike in EI.

Part 6: Diagnostic Decision Tree

Use this workflow to differentiate the 3-bromo analog from isomers and related compounds.



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Caption: Figure 2. Decision tree for distinguishing 1-(3-Bromophenyl)cyclohexan-1-amine from non-halogenated and tertiary amine analogs.

References

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Sources

- [1. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC](#) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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